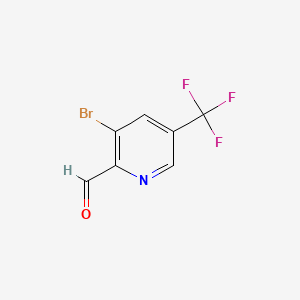
3-Bromo-5-(trifluoromethyl)picolinaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Bromo-5-(trifluoromethyl)picolinaldehyde is a chemical compound with the molecular formula C7H3BrF3NO. It is used in the synthesis of various pharmaceutical intermediates .
Synthesis Analysis
The synthesis of this compound can be prepared from iodobromopyridine by iodide displacement with in situ generated (trifluoromethyl)copper . More detailed synthesis methods and reactions involving this compound can be found in various patents and scientific literature .Molecular Structure Analysis
The molecular structure of this compound consists of a picolinaldehyde group substituted with a bromo group at the 3rd position and a trifluoromethyl group at the 5th position.科学的研究の応用
Metal Coordination and Ligand Synthesis
One application of derivatives similar to 3-Bromo-5-(trifluoromethyl)picolinaldehyde is in the synthesis of metal coordination complexes. These complexes find utility in catalysis, molecular recognition, and sensing. For instance, metal-templated assemblies leveraging the reversible covalent association between picolylamine derivatives and aldehydes demonstrate potential in these areas. Zinc ions, in particular, have been shown to induce assembly effectively, highlighting the role of specific metal ions in determining the structure and functionality of the resultant complexes (You et al., 2011).
Catalysis
Derivatives of this compound have been employed in the synthesis of CNN pincer palladium(II) and ruthenium(II) complexes, showcasing the compound's versatility in catalytic applications. These complexes exhibit high catalytic activity in reactions such as the allylation of aldehydes and the transfer hydrogenation of ketones, underscoring the potential of such derivatives in enhancing the efficiency and selectivity of chemical transformations (Wang et al., 2011).
Organic Synthesis
In the domain of organic synthesis, the reactivity of this compound and its analogs has been harnessed for the development of novel synthetic routes. For example, the synthesis of functionalized pyridines using magnesium chloride intermediates derived from bromo-picolinaldehydes showcases the compound's utility in constructing complex organic molecules. This methodology has implications for the synthesis of pharmaceuticals and other biologically active compounds, demonstrating the broad applicability of this compound in organic synthesis (Song et al., 2004).
Enantioselective Synthesis
The compound and its derivatives also play a role in enantioselective synthesis, offering pathways to produce chiral molecules with high selectivity. For instance, the enantioselective dienamine-mediated formation of dihydropyrans from α,β-unsaturated aldehydes and α-bromo-(trifluoromethyl)-enones, employing a C2-symmetric aminocatalyst, illustrates the compound's contribution to the creation of chiral building blocks. Such advancements are crucial for the development of drugs and materials with specific chiral properties (Donslund et al., 2015).
Safety and Hazards
The safety data sheet for a similar compound, 3-Bromo-5-(trifluoromethyl)pyridine, indicates that it is classified as acutely toxic if swallowed, causes skin and eye irritation, and may cause respiratory irritation . It’s recommended to handle this compound with appropriate protective equipment and in a well-ventilated area .
特性
IUPAC Name |
3-bromo-5-(trifluoromethyl)pyridine-2-carbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrF3NO/c8-5-1-4(7(9,10)11)2-12-6(5)3-13/h1-3H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQJSHHUAEQVWJY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1Br)C=O)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrF3NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50743617 |
Source


|
| Record name | 3-Bromo-5-(trifluoromethyl)pyridine-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50743617 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.00 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1227601-42-4 |
Source


|
| Record name | 3-Bromo-5-(trifluoromethyl)pyridine-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50743617 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

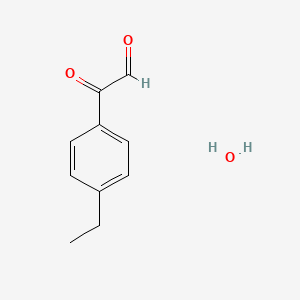
![Sodium;2-carbamoyl-4-[(3-carbamoyl-4-oxocyclohexa-2,5-dien-1-ylidene)-(3-carboxy-4-hydroxyphenyl)methyl]phenolate](/img/structure/B578254.png)

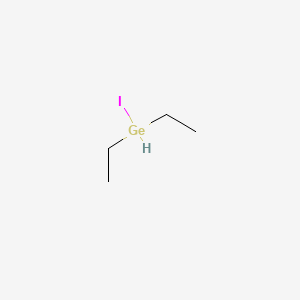
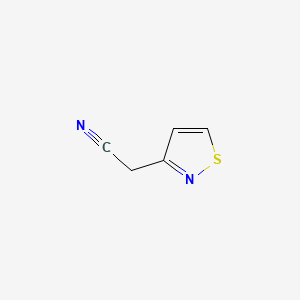

![N-[1-(2-Hydroxynaphthalen-1-yl)propyl]acetamide](/img/structure/B578260.png)
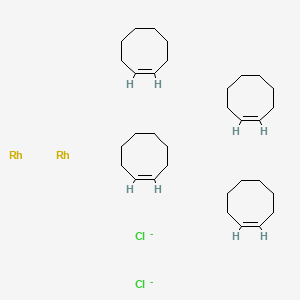

![[2-(1,3,2-Dioxaborinan-2-yloxy)ethyl]-dimethylamine](/img/structure/B578264.png)

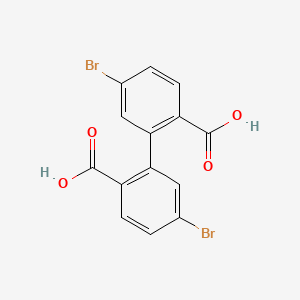
![(R)-3-Amino-4-[(3-aminopropyl)amino]-4-oxobutanoic acid dihydrochloride](/img/structure/B578271.png)
